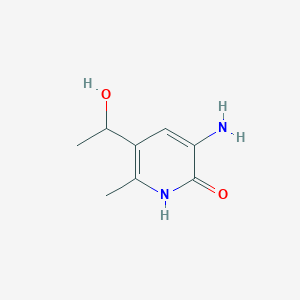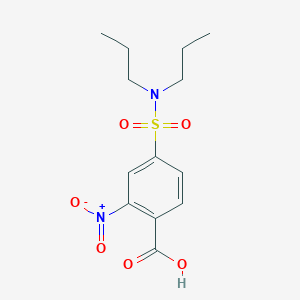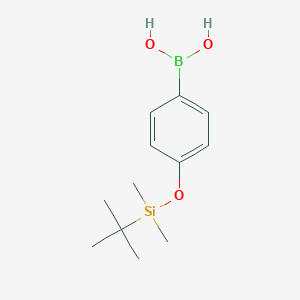
4-(tert-Butyldimethylsilyloxy)phenylboronsäure
Übersicht
Beschreibung
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C12H21BO3Si and its molecular weight is 252.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(tert-Butyldimethylsilyloxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyldimethylsilyloxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
4-(tert-Butyldimethylsilyloxy)phenylboronsäure: wird als Reaktant in asymmetrischen Additionsreaktionen mit β-substituierten cyclischen Enonen verwendet . Diese Anwendung ist entscheidend im Bereich der asymmetrischen Synthese, die darauf abzielt, chirale Moleküle mit hohem enantiomeren Überschuss zu erzeugen. Solche Moleküle sind wichtig für die Herstellung von Pharmazeutika und Agrochemikalien.
Hydroarylierungsreaktionen
Die Verbindung dient als wichtiger Reaktant bei Hydroarylierungs- und Heterocyclisierungsreaktionen mit Phenylpropiolaten . Diese Reaktionen gehören zu einer größeren Klasse von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen, die in der organischen Synthese für den Aufbau komplexer molekularer Architekturen grundlegend sind.
Kreuzkupplungsreaktionen
Sie ist an Doppel-Suzuki-Miyaura-Kupplungsreaktionen beteiligt . Die Suzuki-Miyaura-Kupplung ist ein leistungsstarkes Werkzeug zur Bildung von Biarylverbindungen, die in der organischen Elektronik, Pharmazeutika und Agrochemikalien weit verbreitet sind.
Elektrolumineszierende Materialien
Dieses Boronsäurederivat ist ein Ausgangsmaterial für die Synthese von roten elektrolumineszierenden Polyfluorenen . Elektrolumineszierende Materialien sind für die Entwicklung der OLED-Technologie (Organic Light Emitting Diode) unerlässlich, die in Displays und Beleuchtung eingesetzt wird.
Antagonisten für MCH1R
Die Verbindung wird bei der Synthese von Phenylpyridonderivaten verwendet, die als MCH1R-Antagonisten wirken . MCH1R-Antagonisten haben potenzielle therapeutische Anwendungen bei der Behandlung von Fettleibigkeit und Angststörungen.
Gelatinaseinhibitoren
Schließlich ist This compound ein Reaktant bei der Synthese von Gelatinase- und MT1-MMP-Inhibitoren . Diese Inhibitoren werden auf ihr Potenzial zur Behandlung verschiedener pathologischer Zustände untersucht, darunter Krebsmetastasen und Herz-Kreislauf-Erkrankungen.
Wirkmechanismus
Target of Action
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a reactant involved in various chemical reactions . It is used in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . The primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in Suzuki-Miyaura coupling reactions, it acts as a boronic acid derivative, which is a key component in these reactions . The resulting changes depend on the specific reaction in which it is involved.
Biochemical Pathways
The compound affects the biochemical pathways associated with the reactions it is involved in. For example, in the synthesis of biologically active molecules such as phenylpyridone derivatives, atromentin and its O-alkylated derivatives, and gelatinases and MT1-MMP inhibitors , it plays a crucial role in the formation of these molecules.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, it is used as a starting material for the synthesis of red electroluminescent polyfluorenes . In the synthesis of biologically active molecules, it contributes to the formation of these molecules .
Action Environment
The action, efficacy, and stability of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, its reactivity in Suzuki-Miyaura coupling reactions would be affected by the presence of a palladium catalyst and a base .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(tert-Butyldimethylsilyloxy)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of proteases by binding to the active site serine residue, forming a stable boronate ester. Additionally, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid can interact with carbohydrate-binding proteins, such as lectins, by forming complexes with the carbohydrate moieties on these proteins .
Cellular Effects
The effects of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a boronate ester with the active site serine residue. Additionally, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid can bind to transcription factors, altering their ability to regulate gene expression. These interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that 4-(tert-Butyldimethylsilyloxy)phenylboronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid in animal models vary with different dosages. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to cell death and tissue damage .
Metabolic Pathways
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is involved in several metabolic pathways. It can interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases, by forming reversible covalent bonds with their active sites. This interaction can affect the metabolic flux and levels of various metabolites. Additionally, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid can be metabolized by liver enzymes, leading to the formation of various metabolites that can be further studied for their biological activity .
Transport and Distribution
Within cells and tissues, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its ability to form complexes with extracellular matrix components .
Subcellular Localization
The subcellular localization of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is determined by its interactions with various cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by binding to nuclear transport proteins or to the endoplasmic reticulum by interacting with ER-resident proteins. These localizations can affect the compound’s activity and function within the cell .
Eigenschaften
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHHEADQQACSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455505 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159191-56-7 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
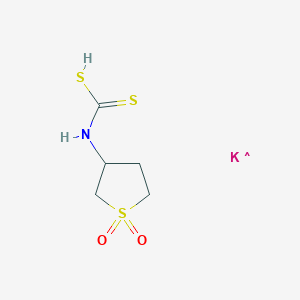
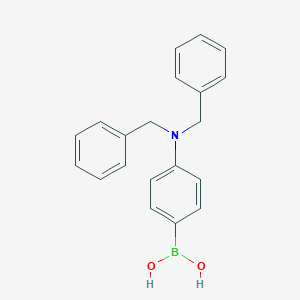
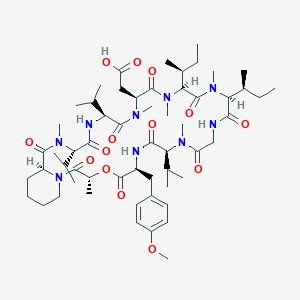
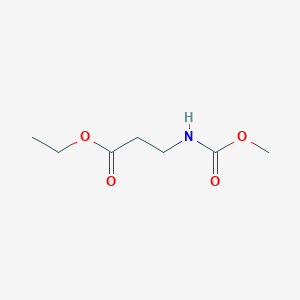



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)


